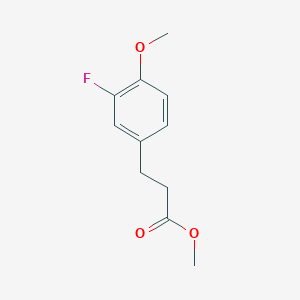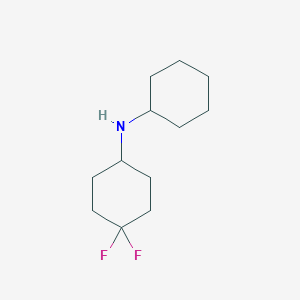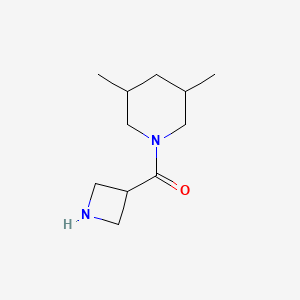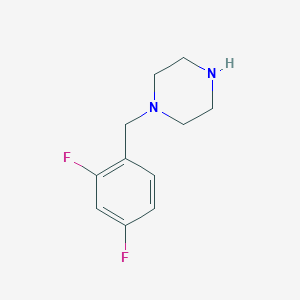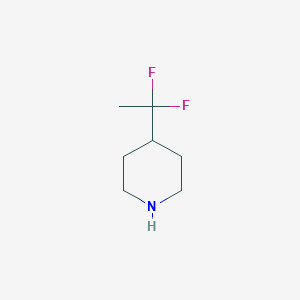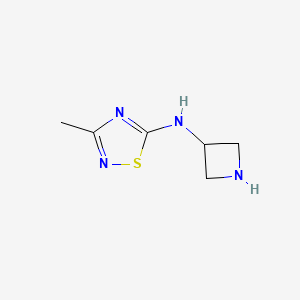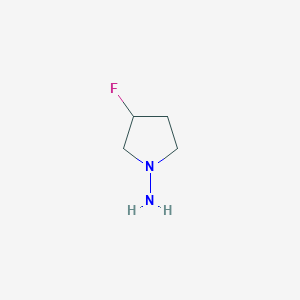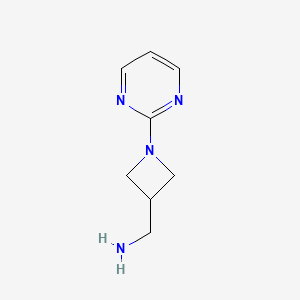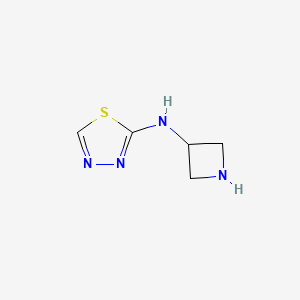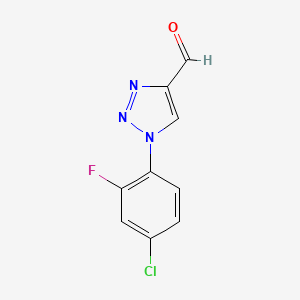![molecular formula C7H9ClN4 B1490716 7H-吡咯并[2,3-d]嘧啶-4-基甲胺 CAS No. 935505-76-3](/img/structure/B1490716.png)
7H-吡咯并[2,3-d]嘧啶-4-基甲胺
描述
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is known for its potential biological and pharmaceutical applications.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its role in biological systems and potential as a bioactive compound.
Medicine: Exploring its use as a lead compound in drug discovery, particularly in the development of kinase inhibitors and apoptosis inducers.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine interacts with PAK4 as a competitive inhibitor . The compound binds to the kinase, preventing it from interacting with its substrates and thus inhibiting its activity . The binding modes and inhibitory mechanisms were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has several molecular and cellular effects. It disrupts the PI3K signaling pathway, affecting cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to PAK4 . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .
生化分析
Biochemical Properties
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and functioning of B cells. By inhibiting BTK, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can modulate immune responses and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis . Additionally, this compound interacts with other kinases, including JAK1, and has been shown to inhibit their activity .
Cellular Effects
The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest. It influences cell signaling pathways by inhibiting kinases such as EGFR, Her2, VEGFR2, and CDK2, leading to reduced cell proliferation and increased cell death . Furthermore, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .
Molecular Mechanism
At the molecular level, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are critical for cell growth and survival. For example, the compound’s interaction with BTK involves binding to the ATP-binding site, thereby blocking ATP access and subsequent kinase activation . Additionally, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has been shown to inhibit P21-activated kinase 4 (PAK4) through molecular dynamics simulations, highlighting its potential as a multi-targeted inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can lead to sustained inhibition of target kinases and prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing side effects. These findings underscore the importance of dosage optimization in the development of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as a therapeutic agent .
Metabolic Pathways
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine with metabolic enzymes also influences its pharmacokinetic properties, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins in the bloodstream can influence its distribution and accumulation in various tissues. Studies have shown that 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine preferentially accumulates in tissues with high kinase activity, such as lymphoid organs and tumors .
Subcellular Localization
The subcellular localization of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can enhance its binding affinity for target kinases and increase its inhibitory potency . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, further modulating its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core. Subsequent functionalization introduces the methanamine group at the 4-position of the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the pyrrolopyrimidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have different biological activities and applications.
相似化合物的比较
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is structurally similar to other pyrrolopyrimidines, such as:
Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine: A closely related compound with potential differences in biological activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: Another derivative with distinct chemical properties and applications.
Uniqueness: The uniqueness of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine lies in its specific structural features and the resulting biological activities. Its ability to selectively inhibit certain kinases and induce apoptosis makes it a valuable compound in scientific research and potential therapeutic applications.
Conclusion
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it an important subject of ongoing research and development.
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSGNBACOVJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
